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Compound of Interest

Compound Name: 3-Bromo-5-fluoroisonicotinamide

CAS No.: 1353636-72-2

Cat. No.: B1376125

Get Quote

Introduction & Mechanism of Action
S63845 (CAS 1353636-72-2) is a potent, highly selective small-molecule inhibitor of MCL-1

(Myeloid Cell Leukemia 1).[1][2][3] Unlike earlier generation BH3 mimetics that targeted BCL-

2/BCL-XL (e.g., Navitoclax), S63845 specifically targets the BH3-binding groove of MCL-1 with

picomolar affinity (

~0.19 nM).[1]

Mechanistic Rationale
MCL-1 is a pro-survival protein often amplified in multiple myeloma, AML, and solid tumors.[2]

[3] It functions by sequestering pro-apoptotic proteins (primarily BIM and BAK).[1] S63845 acts

as a "BH3 mimetic," binding to MCL-1 and displacing these pro-apoptotic effectors.[1][4][5]

Once liberated, BIM activates BAX/BAK, leading to Mitochondrial Outer Membrane

Permeabilization (MOMP), cytochrome c release, and rapid apoptosis.[1]

Expert Insight: A common point of confusion for new users is the paradoxical accumulation of

MCL-1 protein upon treatment.[1] S63845 binding stabilizes the MCL-1 protein, extending its
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half-life.[1] Therefore, an increase in MCL-1 levels by Western Blot is a marker of successful

target engagement, not resistance.

Diagram 1: Mechanism of Action (S63845)[1]
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Caption: S63845 displaces pro-apoptotic BIM from MCL-1, triggering the intrinsic apoptotic

cascade.

Chemical Properties & Handling[1][3][6][7]
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S63845 is hydrophobic and sensitive to precipitation if not formulated correctly.[1]

Solubility Data
Solvent Max Solubility

Storage Stability
(-20°C)

Notes

DMSO ~30-40 mg/mL > 1 Year
Recommended Stock.

Sonicate if turbid.[1][6]

Ethanol ~20 mg/mL < 2 Weeks
Evaporation risk alters

concentration.[1]

Water Insoluble N/A
Do not use for stock

preparation.[1][7]

Storage Protocol:

Resuspend powder in anhydrous DMSO to create a 10 mM stock.

Aliquot into single-use vials (avoid freeze-thaw cycles).

Store at -80°C for long-term stability (up to 2 years).

In Vitro Experimental Protocols
Protocol A: Determination of IC50 (Cell Viability)
Goal: Determine the potency of S63845 in your specific cell line.[1]

Materials:

MCL-1 dependent cells (e.g., H929, MOLP-8) and resistant control (e.g., K562, which is

BCL-XL dependent).[1][4]

Assay: CellTiter-Glo® (ATP) or Annexin V/PI (Flow Cytometry).[1]

Workflow:

Seeding: Seed cells in 96-well plates.
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Suspension: 10,000 - 20,000 cells/well.[1]

Adherent: 3,000 - 5,000 cells/well (allow adherence overnight).[1]

Drug Dilution: Prepare a serial dilution of S63845 in DMSO.

Top concentration: 10 µM.[1][6]

Dilution factor: 1:3 (9 points).[1]

Critical: Keep final DMSO concentration constant and <0.5% across all wells.

Treatment: Add drug to cells.[1][8] Incubate for 24 to 48 hours.

Note: S63845 induces rapid apoptosis (often within 4-6 hours), but 24h is standard for

viability endpoints.[1]

Readout: Add CellTiter-Glo reagent, shake for 10 min, and read luminescence.

Protocol B: Validating Target Engagement (Western
Blot)
Goal: Confirm S63845 is binding MCL-1 and inducing apoptosis.[1]

Expert Insight: Do not look for MCL-1 degradation. Look for MCL-1 Stabilization and Caspase

Cleavage.[1]

Step-by-Step:

Treatment: Treat cells with 100 nM - 500 nM S63845 for 4 hours and 16 hours.

Lysis: Harvest cells and lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

Western Blot Targets:

MCL-1: Expect INCREASED band intensity (stabilization).

Cleaved Caspase-3 / PARP: Expect appearance of cleaved bands (apoptosis marker).[1]

[9]
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BIM: Co-IP (optional) would show reduced interaction with MCL-1.

Vinculin/GAPDH: Loading control.

In Vivo Formulation & Dosing[6]
Warning: S63845 is difficult to formulate for IV administration due to poor aqueous solubility.[1]

Simple PBS/DMSO dilutions will precipitate and cause embolism.[1]

Validated IV Vehicle (Kotschy et al., Nature 2016)
This formulation utilizes the acidic nature of the molecule to aid dissolution in cyclodextrin.[1]

Vehicle Composition:

20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

25 mM HCl[1]

pH adjusted to ~3-4 (ensure solubility)

Preparation Protocol:

Dissolve S63845 powder directly into the 20% HP-β-CD / 25 mM HCl solution.

Sonicate extensively until clear.

Filter sterilize (0.22 µm).[1]

Dosing: 12.5 mg/kg to 25 mg/kg.

Route: Intravenous (IV) via tail vein.[1]

Schedule: Single dose or q.d. (daily) for 5 days.

Diagram 2: Experimental Workflow (In Vivo)
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Click to download full resolution via product page

Caption: Workflow for in vivo administration of S63845 in xenograft models.

Troubleshooting & Optimization
Observation Probable Cause Solution

No IC50 shift in target cells BCL-XL compensation

Check BCL-XL levels. Co-treat

with A-1331852 (BCL-XL

inhibitor) or Navitoclax to test

synergy.[1]

MCL-1 band disappears Caspase feedback

In late apoptosis, caspases

may degrade cellular proteins.

[1] Add Q-VD-OPh (pan-

caspase inhibitor) to preserve

MCL-1 for binding assays.[1]

Precipitation in animal pH too high

S63845 requires acidic pH for

the HP-β-CD formulation.[1]

Ensure vehicle is 25mM HCl.

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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